2-Amino-3-(prop-2-en-1-yloxy)propanoic acid
CAS No.:
Cat. No.: VC17848186
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO3 |
|---|---|
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 2-amino-3-prop-2-enoxypropanoic acid |
| Standard InChI | InChI=1S/C6H11NO3/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) |
| Standard InChI Key | PLTOASLATKFEBR-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-azaniumyl-3-(prop-2-en-1-yloxy)propanoate, with a molecular formula of C₆H₁₁NO₃ . It belongs to the class of allyl ether-modified amino acids, distinguished by an allyloxy (-O-CH₂-CH=CH₂) substituent on the β-carbon.
Stereochemical Considerations
The compound contains one stereocenter at the β-carbon, leading to two enantiomeric forms (D and L). Computational descriptors indicate an undefined atom stereocenter count of 1, suggesting racemic mixtures are commonly reported in synthesis . The absence of defined stereochemistry in most studies implies broad applicability in achiral biochemical contexts.
Comparative Analysis with Sulfur Analogues
A closely related sulfur-containing analog, 2-amino-3-(prop-2-en-1-ylsulfanyl)propanoic acid (PubChem CID 25202793), shares structural similarity but replaces the oxygen atom with sulfur . This substitution significantly alters electronic properties, with the sulfur analog exhibiting a logP of 1.310 compared to an estimated logP of -1.4 for the oxygen variant .
Physicochemical Properties
Calculated and Experimental Data
Key physicochemical parameters derived from computational models and experimental measurements include:
The compound’s aqueous solubility is classified as "slightly soluble," attributed to the balance between its polar amino/carboxyl groups and hydrophobic allyloxy moiety .
Synthesis and Derivative Formation
General Synthetic Pathways
The synthesis of allyloxy-modified amino acids typically follows nucleophilic substitution or esterification routes. For example, S-allyl cysteine derivatives are synthesized via reaction of cysteine hydrochloride with allyl bromide in ammonium hydroxide :
Adapting this method, the oxygen analog could be synthesized using allyl alcohol derivatives under Mitsunobu or Williamson ether synthesis conditions.
Esterification and Amidation
Functionalization of the carboxyl group is common. For instance, methyl esterification of S-allyl cysteine involves treatment with thionyl chloride in methanol :
Similar approaches could yield esters or amides of 2-amino-3-(prop-2-en-1-yloxy)propanoic acid for enhanced bioavailability.
Computational and Spectroscopic Profiles
Tandem Mass Spectrometry (MS/MS)
Collision cross-section (CCS) predictions for protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are critical for LC-MS identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 161.05 | 124.2 |
| [M+Na]⁺ | 183.03 | 133.7 |
These values align with analogs like 3-(prop-2-yn-1-yloxy)propanoic acid (CID 287934) .
Infrared (IR) Spectroscopy
Key IR absorptions include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume